molecular formula C8H16N2O B169664 N-ethylpiperidine-4-carboxamide CAS No. 1903-65-7

N-ethylpiperidine-4-carboxamide

Cat. No.: B169664
CAS No.: 1903-65-7
M. Wt: 156.23 g/mol
InChI Key: KMFMXQYAYHXUJO-UHFFFAOYSA-N
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Description

N-ethylpiperidine-4-carboxamide is an organic compound belonging to the class of amides. It has the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethylpiperidine-4-carboxamide can be synthesized through various synthetic routes. One common method involves the reaction of piperidine with ethyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated systems to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-ethylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-ethylpiperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-ethylpiperidine-4-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

N-ethylpiperidine-4-carboxamide can be compared with other similar compounds such as:

  • N-methylpiperidine-4-carboxamide
  • N-propylpiperidine-4-carboxamide
  • N-butylpiperidine-4-carboxamide

These compounds share a similar piperidine backbone but differ in the alkyl group attached to the nitrogen atom. The differences in the alkyl group can lead to variations in their chemical properties and reactivity, making this compound unique in its specific applications .

Properties

IUPAC Name

N-ethylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-2-10-8(11)7-3-5-9-6-4-7/h7,9H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFMXQYAYHXUJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50544580
Record name N-Ethylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1903-65-7
Record name N-Ethylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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